molecular formula C15H19N5O3 B2962690 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 946203-74-3

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No. B2962690
CAS RN: 946203-74-3
M. Wt: 317.349
InChI Key: IERYWNJYWIHEJQ-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of multiple functional groups such as carboxamide and dioxo groups suggest that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring and a piperidine ring, both of which are heterocyclic structures (rings that contain atoms of at least two different elements). Additionally, the compound contains several functional groups, including a carboxamide group and two dioxo groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxamide group, for example, could participate in condensation reactions, while the dioxo groups could be involved in redox reactions. The nitrogen atoms in the pyrimidine and piperidine rings could also act as nucleophiles in certain reactions .

Scientific Research Applications

Synthesis and Application in Polymer Chemistry

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide has been explored in the synthesis of polyamides. Hattori and Kinoshita (1979) described the synthesis of polyamides containing uracil and adenine by polycondensing active esters derived from similar compounds with various diamines, producing water-soluble polyamides with molecular weights of about 1000-5000 (Hattori & Kinoshita, 1979).

Development of Heterocyclic Compounds

The compound has been utilized in the synthesis of novel heterocyclic compounds. For instance, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing promising results (Abu-Hashem et al., 2020).

Antiviral Applications

Research by El-Sayed et al. (2009) explored the antiviral potential of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives against the hepatitis B virus (HBV). They found moderate to high activities, highlighting the therapeutic potential of derivatives of this compound in antiviral treatments (El-Sayed et al., 2009).

Antimicrobial Activity

Further research has investigated the antimicrobial properties of related compounds. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested them for their antimicrobial activities, showing efficacy in this domain (Abdel-rahman et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. Compounds with similar structures are often used in pharmaceuticals and other chemical industries, so this compound could have potential uses in these areas .

properties

IUPAC Name

1-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-18-13-11(14(22)19(2)15(18)23)10(3-6-17-13)20-7-4-9(5-8-20)12(16)21/h3,6,9H,4-5,7-8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERYWNJYWIHEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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